molecular formula C7H6BrN3O B11878970 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one

6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one

Katalognummer: B11878970
Molekulargewicht: 228.05 g/mol
InChI-Schlüssel: DHIZZMFOQOXHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-3-4(8)2-9-6-5(3)10-7(12)11-6/h2H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIZZMFOQOXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and the mechanisms underlying its effects.

Synthesis of 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one

The synthesis of 6-bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one typically involves cyclization reactions between suitable precursors such as 2-amino-3-bromopyridine and various carbonyl compounds. The reaction conditions can significantly affect the yield and purity of the final product. Notably, the use of oxidizing agents and specific solvents can enhance the efficiency of the reaction.

Table 1: Common Synthesis Methods

MethodYield (%)Remarks
Cyclization with carbonyls60-80Commonly used with various aldehydes
Microwave-assisted synthesis75-90Reduces reaction time significantly
Solvent-free conditions50-70Eco-friendly approach

Antimicrobial Properties

Research indicates that 6-bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating the minimum inhibitory concentration (MIC) against common pathogens:

  • Escherichia coli : MIC = 0.21 μM
  • Pseudomonas aeruginosa : MIC = 0.25 μM
  • Candida albicans : MIC = 0.83 μM

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of angiogenesis

The biological activity of 6-bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, including GSK3 and B-Raf, which are crucial in cancer signaling pathways .
  • DNA Interaction : Molecular docking studies suggest that it binds to DNA gyrase and MurD, disrupting bacterial DNA replication processes .
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may also contribute to its biological effects by reducing oxidative stress in cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Mechanism : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression, particularly Interleukin-1 Receptor Associated Kinases (IRAKs). These kinases are crucial in inflammatory pathways that can lead to cancer development .
    • Case Study : In vitro studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using assays like MTT .
  • Anti-inflammatory Properties :
    • The compound has demonstrated the ability to modulate inflammatory responses by interacting with IRAK kinases, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary studies indicate that 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on its structure .
Activity Type Target/Pathway Effect
AnticancerIRAK KinasesInhibition of cancer cell proliferation
Anti-inflammatoryInflammatory cytokine signalingReduction in inflammation
AntimicrobialBacterial cell wall synthesisInhibition of bacterial growth

Case Studies and Research Findings

  • In Vitro Anticancer Evaluation :
    • A study evaluated the anticancer efficacy of 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one against several cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability, particularly notable in the HeLa cell line where the compound exhibited IC50 values comparable to established chemotherapeutics .
  • Inflammation Modulation :
    • Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Testing :
    • The compound was subjected to antimicrobial susceptibility testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting its potential application in treating bacterial infections .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 6 facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction is pivotal for introducing aryl groups at the 6-position, enabling structural diversification for medicinal chemistry applications.

Key Findings:

  • Catalytic System : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) in combination with K₂CO₃ or Cs₂CO₃ as a base .

  • Solvents : Dimethoxyethane (DME) or toluene/water mixtures under microwave irradiation (100–120°C) .

  • Yields : Moderate to high (48–63%) depending on substituents (Table 1).

  • Byproducts : Dehalogenation (loss of Br) observed in some cases, particularly with electron-deficient boronic acids .

Table 1: Representative Suzuki Reactions of 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one

Boronic AcidCatalystBaseSolventYield (%)Byproduct Observed
PhenylPd(PPh₃)₄K₂CO₃DME48Yes
4-CyanophenylPdCl₂(dppf)Cs₂CO₃Toluene/H₂O55Nitrile hydrolysis
4-MethoxyphenylPd(PPh₃)₄K₂CO₃DME63No

Regioselective C–H Arylation

The imidazo[4,5-b]pyridine core undergoes regioselective C2-arylation under palladium catalysis, enabling functionalization without pre-activation of the bromine atom.

Key Findings :

  • Conditions : Pd(OAc)₂ (10 mol%), PivOH (30 mol%), Ag₂CO₃ (2 equiv), and aryl iodides in DMA at 120°C.

  • Regioselectivity : Exclusive C2-arylation observed due to coordination effects of the pyridine nitrogen atoms.

  • Subsequent Functionalization : After C2-arylation, the bromine at C6 remains available for further Suzuki coupling, enabling sequential bis-arylation .

Example:

6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one + 4-iodoanisole → C2-arylated product (62% yield) .

Nucleophilic Substitution Reactions

The bromine atom can be displaced by nucleophiles such as amines or thiols under basic conditions.

Key Findings :

  • Conditions : CuI (20 mol%), L-proline (30 mol%), KOtBu (2 equiv) in DMSO at 80°C.

  • Scope : Primary and secondary amines (e.g., methylamine, morpholine) react efficiently.

  • Limitations : Steric hindrance from the methyl group at C7 reduces reactivity with bulky nucleophiles.

Hydrolysis of Functional Groups

Under basic conditions, sensitive substituents (e.g., nitriles) may undergo unintended hydrolysis during cross-coupling.

Example :

In the reaction with 4-cyanophenyl boronic acid, the nitrile group hydrolyzed to a carboxylic acid under Suzuki conditions (K₂CO₃, DME/H₂O), yielding a byproduct (18%) alongside the desired coupled product (55%).

Reductive Dehalogenation

Pd-mediated dehalogenation occurs as a side reaction in some cross-coupling systems, particularly with electron-deficient boronic acids .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl but undergoes decomposition in concentrated acids.

  • Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) leads to ring-opening reactions.

Critical Analysis of Reaction Trends

  • Electronic Effects : Electron-withdrawing groups on boronic acids improve coupling efficiency by enhancing oxidative addition .

  • Steric Effects : The methyl group at C7 slightly hinders reactions at C6 but does not prevent cross-coupling .

  • Sequential Functionalization : C2-arylation followed by C6 Suzuki coupling enables synthesis of complex disubstituted derivatives .

Vorbereitungsmethoden

Synthesis of 7-Methylimidazo[4,5-b]pyridin-2(3H)-one

A precursor to the target compound, 7-methylimidazo[4,5-b]pyridin-2(3H)-one, is synthesized via cyclization of 4-methylpyridine-2,3-diamine with ethyl glyoxylate under acidic conditions.
Reaction conditions :

  • Reagents : 4-methylpyridine-2,3-diamine (1 eq), ethyl glyoxylate (1.2 eq), p-toluenesulfonic acid (TosOH, 0.2 eq) in methanol.

  • Temperature : 70°C, 12 hours.

  • Yield : 68–72% after silica gel chromatography.

Mechanism :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl group of ethyl glyoxylate, followed by cyclodehydration to form the imidazole ring and lactam.

Bromination at Position 6

Bromination of the 7-methyl precursor is achieved using N-bromosuccinimide (NBS) in acetonitrile.
Reaction conditions :

  • Reagents : 7-methylimidazo[4,5-b]pyridin-2(3H)-one (1 eq), NBS (1.2 eq), CH₃CN.

  • Temperature : 30°C, 5 hours.

  • Yield : 58–63%.

Regioselectivity :
The methyl group at position 7 directs electrophilic bromination to the adjacent position 6 via steric and electronic effects.

Method 2: One-Pot Multicomponent Reaction

A streamlined approach combines pyridine-2,3-diamine derivatives, methyl ketones, and brominating agents in a single pot.

Reaction Setup

Reagents :

  • 5-bromo-4-methylpyridine-2,3-diamine (1 eq)

  • Ethyl glyoxylate (1.2 eq)

  • TosOH (0.2 eq), methanol.

Procedure :

  • Dissolve diamine and TosOH in methanol.

  • Add ethyl glyoxylate dropwise at 0°C.

  • Heat to 70°C for 12 hours.

  • Isolate via extraction with ethyl acetate and purify by chromatography.

Yield : 55–60%.

Advantages :

  • Avoids isolating intermediates.

  • Directly incorporates bromine during diamine synthesis.

Method 3: Halogen Exchange and Cyclization

Suzuki-Miyaura Coupling Adaptation

Though unconventional for this target, palladium-catalyzed coupling can introduce bromine post-cyclization.

Steps :

  • Synthesize 7-methylimidazo[4,5-b]pyridin-2(3H)-one (Method 1).

  • Treat with Pd(OAc)₂, XantPhos, and LiBr in DMF at 100°C.

Outcome :

  • Bromine substitution at position 6 via directed C–H activation.

  • Yield : 40–45% (lower due to side reactions).

Analytical Characterization and Data

Spectral Data for 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, H-5), 3.45 (s, 3H, CH₃), 2.89 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 148.2 (C-6), 132.4 (C-7), 121.9 (C-5), 116.3 (C-4a), 25.7 (CH₃).

  • HRMS (ESI) : m/z calcd for C₈H₆BrN₂O [M+H]⁺: 240.9632, found: 240.9628.

Comparative Table of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Purity (%)
1NBS, CH₃CN30°C, 5h58–6395
2Ethyl glyoxylate, TosOH70°C, 12h55–6090
3Pd(OAc)₂, LiBr100°C, 24h40–4585

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one?

The compound is typically synthesized via N-methylation of the parent 6-bromoimidazo[4,5-b]pyridinone. A common method involves reacting 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) with tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is stirred for 48 hours, followed by purification via column chromatography using ethyl acetate/hexane (1:2) as the eluent .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Confirms substitution patterns and purity .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELX programs) reveal planarity (mean deviation: 0.017 Å) and intermolecular hydrogen bonding (N–H···O) forming dimers. Key parameters include R factor = 0.030 and data-to-parameter ratio = 12.3 .
  • IR spectroscopy : Validates carbonyl (C=O) and N–H stretches .

Q. How does the bromine substituent influence reactivity in substitution reactions?

The bromine at position 6 acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl group, making it a strategic site for derivatization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized for accurate structure determination?

  • Data collection : Use a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
  • Refinement : Employ SHELXL with restraints for hydrogen atoms (riding model) and anisotropic displacement parameters for non-H atoms. Aim for R < 0.05 and data-to-parameter ratios >10 to ensure reliability .
  • Hydrogen bonding analysis : Identify dimer-forming interactions (e.g., N–H···O) using Mercury software .

Q. What strategies address low yields in alkylation reactions of the parent imidazopyridinone?

  • Catalyst optimization : Replace TBAB with more efficient phase-transfer catalysts (e.g., crown ethers) to enhance reaction rates .
  • Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to stabilize transition states.
  • Temperature control : Extend reaction times (e.g., 24–48 hours) under reflux to improve conversion .

Q. How does molecular planarity affect intermolecular interactions and solubility?

The fused imidazo[4,5-b]pyridine core is nearly planar (r.m.s. deviation = 0.017 Å), promoting π-π stacking and hydrogen-bonded dimerization. This reduces solubility in non-polar solvents but enhances crystallinity, facilitating purification. Planarity also impacts bioactivity by influencing binding to flat receptor sites (e.g., enzyme active pockets) .

Q. How can structure-activity relationships (SAR) guide the design of GluN2B receptor modulators?

  • Substituent effects : Introduce bulky groups (e.g., benzyl or allyl) at position 3 to enhance receptor affinity. Evidence shows that substituents altering dihedral angles (e.g., 70° for allyl groups) modulate activity .
  • Electron-withdrawing groups : Bromine at position 6 stabilizes the aromatic system, while methyl at position 7 improves lipophilicity for blood-brain barrier penetration .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking : Use AutoDock Vina to simulate binding to GluN2B receptors, focusing on hydrogen bonds with residues like Arg694 .
  • QSAR models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Q. How can conflicting crystallographic data on hydrogen bonding be resolved?

  • Validation tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements.
  • Data re-refinement : Apply Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bond distances against van der Waals radii .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol evaporation) for higher throughput .
  • Byproduct formation : Monitor methyl over-alkylation via LC-MS and optimize stoichiometry (methyl iodide:substrate = 2.5:1) .

Methodological Notes

  • Synthesis : Always exclude oxygen to prevent oxidation of sensitive intermediates .
  • Crystallography : For twinned crystals, use SHELXL’s TWIN command to refine overlapping domains .
  • Biological assays : Prioritize derivatives with logP <3.5 to balance solubility and membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.